molecular formula C10H16ClN3OS B2405233 2-Chloro-N-[2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)ethyl]propanamide CAS No. 2411221-29-7

2-Chloro-N-[2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)ethyl]propanamide

Cat. No. B2405233
CAS RN: 2411221-29-7
M. Wt: 261.77
InChI Key: LPJYMJYOAROYRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-[2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)ethyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)ethyl]propanamide involves the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-Chloro-N-[2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)ethyl]propanamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. Additionally, it has been shown to induce cell death in cancer cells and inhibit the growth of tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Chloro-N-[2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)ethyl]propanamide in lab experiments is its high potency and selectivity. It can be used in small quantities to achieve the desired effect, which reduces the cost of experiments. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on 2-Chloro-N-[2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)ethyl]propanamide. One of the most promising areas of research is the development of new therapeutic agents for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the molecular mechanisms of action of this compound and to identify potential drug targets. Finally, more research is needed to evaluate the safety and efficacy of this compound in clinical trials.

Synthesis Methods

The synthesis of 2-Chloro-N-[2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)ethyl]propanamide involves the reaction of 2-amino-5-propan-2-yl-1,3,4-thiadiazole with 2-chloro-N-(propan-2-yl)propanamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain the desired product with high yield and purity.

Scientific Research Applications

2-Chloro-N-[2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)ethyl]propanamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. Additionally, it has been studied for its potential use as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

2-chloro-N-[2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3OS/c1-6(2)10-14-13-8(16-10)4-5-12-9(15)7(3)11/h6-7H,4-5H2,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJYMJYOAROYRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)CCNC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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